Methyl Paraben-13C6 is designed specifically for use as an internal standard in analytical chemistry, particularly in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. Its key function is to correct for variations and losses during sample preparation and analysis.
The following diagram illustrates a typical experimental workflow using this compound as an internal standard in bioanalysis:
Experimental workflow for bioanalysis using a stable isotope internal standard.
This protocol is adapted from methodologies used in human biomonitoring studies, such as those measuring chemical concentrations in maternal and cord blood plasma [1].
Sample Preparation
Instrumental Analysis
Data Processing & Quantification
For laboratory use, this compound is available from several chemical suppliers. The table below lists sourcing examples.
| Supplier | Catalog Number | Packaging | Price (Approx.) | Notes |
|---|---|---|---|---|
| Santa Cruz Biotechnology [2] | sc-483244 | 1 mg | $388.00 | For research use only. |
| Medical Isotopes (via ChemicalBook) [3] | C60235 | 1 mg | $390.00 | Price may be from 2021. |
| Fisher Scientific [4] | TRC-M325664-10MG | 10 mg | Information not priced | Brand: Toronto Research Chemicals. |
| Sigma-Aldrich [5] | 32557 | Analytical standard (50 µg/mL in acetone) | Information not priced | Limited shelf life; store at -20°C. |
Storage and Safety: The compound should typically be stored in a refrigerator [3]. As a solution in acetone, it is highly flammable and requires storage at -20°C [5]. Always consult the product's Safety Data Sheet (SDS) before use.
The table below summarizes the core identifiers and physical characteristics of Methyl Paraben-13C6 for quick reference.
| Property | Description |
|---|---|
| IUPAC Name | Methyl 4-hydroxybenzoate-(^{13})C(_6) [1] |
| Molecular Formula | C(_2)(^{13})C(_6)H(_8)O(_3) [1] |
| CAS Number | 1581694-95-2 [1] |
| Molecular Weight | 158.10 g/mol [1] [2] |
| Appearance | White to off-white solid [1] |
| SMILES | O=C(OC)[13C]1=[13CH][13CH]=13C[13CH]=[13CH]1 [1] |
| Unlabeled Analog (CAS) | 99-76-3 [3] [2] [4] |
This compound is synthesized by replacing all six carbon atoms in the benzene ring of methyl paraben with the stable (non-radioactive) isotope Carbon-13 ((^{13})C) [1]. This key structural feature is visually summarized below.
Schematic of this compound synthesis and application.
For laboratory use, precise handling and preparation information is crucial. The following table consolidates key experimental data.
| Aspect | Details |
|---|---|
| Purity | >98% (as a solution in methanol) [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [1]. |
| Solubility | Freely soluble in methanol [2]. Soluble at 100 mg/mL in DMSO (632.51 mM), requiring ultrasonic treatment and warming [1]. |
| Primary Application | Used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]. |
This compound is critical in research for precise measurement of methyl paraben, an antimicrobial preservative and potential endocrine disruptor [1] [5] [6].
While this compound itself is a chemical tool, its unlabeled form has known safety profiles. The methanol solvent in commercial solutions is highly flammable and toxic [2]. Standard laboratory safety practices are essential, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
The table below summarizes the key identifiers and properties of the labeled and unlabeled compounds for comparison.
| Property | Methyl Paraben-13C6 | Unlabeled Methyl Paraben |
|---|---|---|
| CAS Number | 1581694-95-2 [1] [2] | 99-76-3 [3] [2] |
| Molecular Formula | C²13C6H8O3 [1] [2] | C8H8O3 [3] |
| Molecular Weight | 158.10 g/mol [1] [2] | 152.15 g/mol [3] |
| IUPAC Name | Methyl 4-hydroxybenzoate-13C6 [1] | Methyl 4-hydroxybenzoate [3] |
| Synonyms | Methyl 4-hydroxybenzoate-13C6, this compound [1] | Methyl p-hydroxybenzoate, Nipagin M, E218 [3] |
| Chemical Structure | Six carbon-12 (12C) atoms in the benzene ring are replaced by carbon-13 (13C) atoms [1]. | Standard aromatic phenol ester structure [3]. |
This compound is a stable isotope-labeled analog specifically designed for research, primarily serving as an internal standard in quantitative analysis. Its key function and a specific research application are outlined below.
Role of this compound in analytical workflows
Based on the search results, this compound is marketed explicitly for research use only and is not for sale to patients [1].
| Item | Detail |
|---|---|
| Availability | Sold by chemical suppliers like MedChemExpress (MCE) and Santa Cruz Biotechnology (SCBT) for research purposes [1] [2]. |
| Example Price | $388.00 for 1 mg from Santa Cruz Biotechnology [2]. MedChemExpress lists 1 mg as in stock, with 5 mg and 10 mg available upon quote [1]. |
Methyl Paraben-¹³C₆ is a stable isotope-labeled analog of methyl paraben, where six carbon atoms in the benzene ring are replaced by the ¹³C isotope [1]. It is primarily used as an internal standard for the precise quantification of natural methyl paraben in complex samples using techniques like GC-MS and LC-MS [2] [3] [4].
The table below summarizes its key chemical properties and commercial availability:
| Property | Specification |
|---|---|
| CAS Number | 1581694-95-2 [1] [5] |
| Molecular Formula | C₂(¹³C₆)H₈O₃ [1] [4] [5] |
| Molecular Weight | 158.10 g/mol [1] [4] [5] |
| Chemical Purity | ≥ 98% [4] |
| Available Forms | Solid (1 mg, 5 mg, 10 mg) [1] and Solution (1 mg/mL in methanol) [4] |
| Primary Application | Internal Standard for GC-MS/LC-MS analysis [2] [3] [5] |
Here are two established methods for determining parabens in different sample matrices using Methyl Paraben-¹³C₆.
This method is optimized for a rapid and robust analysis of cosmetic products.
Sample Preparation:
Instrumental Analysis (GC-MS/MS):
Method Performance [2]:
This method uses chemical derivatization for highly sensitive analysis of environmental water samples.
Sample Preparation:
Derivatization Reaction:
Instrumental Analysis (LC-MS/MS):
The following diagram illustrates the core workflow for the GC-MS/MS protocol, showing the key steps from sample preparation to quantitative analysis:
Using Methyl Paraben-¹³C₆ as an internal standard offers critical advantages for reliable quantification:
This compound is the methyl ester of 4-hydroxybenzoic acid, where six carbon atoms in the benzene ring are the stable (non-radioactive) carbon-13 isotope [1]. This specific labeling makes it distinguishable from the native compound by mass spectrometry.
The table below summarizes its key identifying properties:
| Property | Description |
|---|---|
| IUPAC Name | Methyl 4-hydroxybenzoate-13C6 [1] |
| Synonyms | Methyl Paraben-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; E 218-13C6 [2] |
| CAS Number | 1581694-95-2 [1] [2] |
| Molecular Formula | C₂¹³C₆H₈O₃ [1] [2] |
| Molar Mass | 158.10 g/mol [1] [2] |
This labeled standard is typically supplied as a white to off-white solid [1]. Its molecular structure is designed to mimic the natural compound in all aspects except mass.
| Property | Specification | Note / Application |
|---|---|---|
| Appearance | White to off-white solid [1] | - |
| Solubility | 100 mg/mL in DMSO (632.51 mM) [1] | Requires ultrasonic treatment and warming [1]. |
| Storage | -20°C for 3 years (powder); -80°C for 6 months (in solvent) [1] | Protect from moisture. |
The primary application of this compound is as an internal standard in analytical chemistry to ensure accurate quantification.
The following workflow visualizes a typical GC-MS/MS method for measuring paraben levels in urine, a common approach in exposure assessment studies that can utilize this labeled standard [3]:
Experimental workflow for paraben analysis in urine.
Using a labeled standard helps track the behavior of methylparaben in biological systems. Enterobacter cloacae hydrolyzes methylparaben to 4-hydroxybenzoic acid, which is then decarboxylated to phenol under aerobic conditions [4]. In humans, dermally absorbed or ingested methylparaben is rapidly hydrolyzed to 4-hydroxybenzoic acid, conjugated, and excreted in urine without evidence of accumulation [5].
Developing a robust HPLC method involves a systematic approach to achieve optimal separation, identification, and quantification. The process for Methyl Paraben-13C6 will be identical to that of its unlabeled analogue, as the isotopic label does not alter its chemical or chromatographic properties.
The flowchart below outlines a systematic workflow for developing your HPLC method.
Based on the literature for methyl paraben and related compounds, here are specific experimental protocols and optimized parameters you can use as a starting point.
1. Sample Preparation Protocol This protocol is adapted from a method for extracting methyl paraben from infant formula [1].
2. Chromatographic Separation and Analysis The core separation can be adapted from methods developed for folic acid oral liquid and skin permeation studies [2] [3].
For a quick overview, the table below consolidates the primary parameters for the HPLC analysis of methyl paraben.
| Parameter | Recommended Condition | Purpose & Notes |
|---|---|---|
| Column Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 μm) | Most common and versatile phase; a Cyano (CN) column is a noted alternative for improved peak shape [3] |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Methanol (79:21) | Isocratic elution for simplicity and speed [2] |
| Flow Rate | 1.2 mL/min | Balances analysis time and resolution [2] |
| Detection Wavelength | 256 nm | Maximum absorbance for methyl paraben [1] |
| Column Temperature | 25°C | Standard operating temperature [2] |
| Injection Volume | 50 μL | Provides good detection sensitivity [2] |
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide the framework for this process [4] [5].
Parabens (alkyl esters of p-hydroxybenzoic acid) are widely utilized as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their effectiveness, stability, and low cost. The most commonly used parabens include methyl, ethyl, propyl, and butyl parabens, which frequently occur in combination to provide broad-spectrum protection against microbial growth. Recent scientific evidence has raised concerns about their potential endocrine-disrupting properties and possible links to breast cancer when detected in human tissue, highlighting the need for reliable analytical methods for their determination in various matrices [1].
This compound (Methyl 4-hydroxybenzoate-13C6) is a stable isotope-labeled internal standard where all six carbon atoms in the benzene ring have been replaced with 13C isotopes. This compound possesses nearly identical chemical and physical properties to native methyl paraben, making it ideal for isotope dilution mass spectrometry, while being easily distinguishable by mass spectrometry due to its 6 Da mass difference [2]. The use of such labeled standards significantly improves the precision and accuracy of analytical measurements by correcting for analyte losses during sample preparation and matrix effects during ionization [3].
This application note provides a comprehensive protocol for the determination of methyl paraben and its analogs in various matrices using this compound as an internal standard, with detailed methodologies for sample preparation, GC-MS analysis, and data interpretation suitable for research and regulatory applications.
This compound has a molecular weight of 158.10 g/mol (compared to 152.15 g/mol for the unlabeled compound) and the chemical formula C213C6H8O3. The compound appears as a white to off-white solid and is soluble in various organic solvents, particularly DMSO where it demonstrates solubility of approximately 100 mg/mL (632.51 mM) [2]. The 13C labeling occurs specifically on the benzene ring, maintaining the authentic chemical behavior of the native compound while providing the mass difference required for distinction in mass spectrometric analysis.
The primary application of this compound is as an internal standard for quantitative analysis using GC-MS, LC-MS, or NMR techniques. In stable isotope dilution assays, the labeled standard is added to samples immediately after collection or initial extraction, effectively compensating for matrix effects, extraction efficiency variations, and instrument fluctuations [4]. This approach is particularly valuable when analyzing complex matrices such as biological tissues, food products, and environmental samples where extraction efficiency may vary significantly between samples [3]. The compound serves as an essential tool for method validation and quality control in laboratories monitoring paraben levels in consumer products and human specimens for safety assessment.
The extraction method varies significantly based on the sample matrix. For human tissue samples, an effective approach involves homogenizing the tissue followed by extraction with n-hexane:acetone (1:1 v/v) solvent mixture. The extract is then subjected to cleanup using a silica gel column with ethyl acetate used for both column conditioning and elution [1]. For infant formula and dairy products, sample preparation begins with homogenization followed by dissolving 2.5 g of sample in a mixture of 11 mL water, 4 mL trichloroacetic acid (TCA) solution 1% (w/v in water), and 10 mL methanol. After sonication, the mixtures are centrifuged at 6000 rpm at -4°C for 20 minutes, resulting in protein precipitation at the bottom, a lipid layer on the surface, and a supernatant containing the extracted methyl paraben [5].
For personal care products, a simpler extraction protocol can be employed where test portions are extracted with methanol followed by vortexing, sonication, centrifugation, and filtration without derivatization [6]. In the case of polymer materials such as baby teethers, migration tests using water or saliva simulants as extraction solvents provide more relevant data regarding actual exposure under use conditions [4].
Solid-phase extraction provides an efficient cleanup approach for complex matrices. For paraben analysis, C18 or polymer-based SPE cartridges are typically used, with elution using organic solvents such as methanol or acetonitrile [4]. Derivatization is essential for GC-MS analysis of parabens to improve volatility and thermal stability. Two silylation reagents have been successfully employed: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with complete derivatization achieved using 20 μL of MSTFA at 70°C for 30 minutes [1], and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can be used without subsequent water-quenching and reextraction steps due to its relatively low boiling point (131°C) [3].
The GC-MS system should be configured with a capillary column with medium polarity stationary phase, such as a Poly(Diphenyl 35%)/Dimethylsiloxane 65%) phase (e.g., DB-5ms), which provides robust performance and withstands the effects of silylating agents and heating [3] [7]. The recommended column dimensions are 30 m × 0.25 mm × 0.25 μm. Helium (99.999% purity) should be used as the carrier gas at a constant flow rate of 1-2 mL/min [7]. The injection port should be maintained at 250-280°C with a splitless injection mode and an injection volume of 1-2 μL.
An optimized temperature program is crucial for efficient separation. The initial oven temperature should be set at 60-70°C (hold for 1-2 minutes), followed by a ramp of 20-25°C/min to 200°C, then a second ramp of 10-15°C/min to 280-300°C (hold for 2-5 minutes). The total run time typically ranges from 10 to 20 minutes depending on the specific analytes and matrix [7]. The transfer line temperature should be maintained at 280-300°C to ensure efficient transfer of analytes to the mass spectrometer.
The mass spectrometer should be operated in electron ionization (EI) mode with an ionization energy of 70 eV. The ion source temperature should be set at 230-250°C, and the quadrupole temperature at 150-180°C. For quantitative analysis, two acquisition modes can be employed: Full scan mode (m/z 40-500) is useful for method development and qualitative analysis, while selected ion monitoring (SIM) provides enhanced sensitivity for target compounds [8]. For the highest sensitivity and selectivity in complex matrices, GC-MS/MS with selected reaction monitoring can be employed [6].
Table 1: Characteristic Ions for Paraben-TMS Derivatives in GC-MS Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |
|---|---|---|---|
| Methyl Paraben-TMS | 209 | 224, 179 | ~8.5 |
| This compound-TMS | 215 | 230, 185 | ~8.5 |
| Ethyl Paraben-TMS | 223 | 238, 179 | ~9.5 |
| Propyl Paraben-TMS | 237 | 252, 179 | ~10.8 |
| Butyl Paraben-TMS | 251 | 266, 179 | ~12.1 |
For compound identification, a combination of retention time matching and mass spectral comparison should be used. The identification is considered confirmed when the relative retention time matches that of the standard within ±0.1 minutes and the mass spectrum shows acceptable agreement with the reference spectrum (≥85% match) [8]. For quantitative analysis, the calibration curve is constructed using the ratio of peak areas of the native compound to the labeled internal standard versus concentration. The use of the stable isotope-labeled standard corrects for variations in injection volume, matrix effects, and extraction efficiency, resulting in improved accuracy and precision [4].
The developed method has been successfully applied to various sample matrices. In infant formulas, a study of 20 commercial samples found methyl paraben in only one sample at a concentration of 0.3 μg/mL, demonstrating the general compliance of these products with regulatory standards [5]. Analysis of baby teethers revealed the release of methyl, ethyl, and propyl parabens into water and saliva simulants, with total amounts ranging from 57 to 162 μg per 100 mL, highlighting potential exposure routes for infants [4]. In human breast tissue, parabens were detected at concentrations ranging from low ng/g levels to exceptionally high levels (up to 26,469 ng/g for butyl paraben) in tumor tissues, providing important data for exposure assessment [1].
Table 2: Method Validation Parameters for Paraben Analysis in Different Matrices
| Validation Parameter | Infant Formula [HPLC-UV] | Human Tissue [GC-MS] | Personal Care Products [GC-MS/MS] |
|---|---|---|---|
| Linearity Range | 0.5-20 μg/mL | 50-300 ng/mL | 0.5-500 ng/mL |
| LOD | 0.2 μg/mL | 5-20 ng/g | 0.1-0.5 ng/mL |
| LOQ | 0.5 μg/mL | 15-50 ng/g | 0.5-2 ng/mL |
| Recovery (%) | 88-108% | 85-115% | 97-107% |
| Repeatability (RSD%) | 0.29-1.94% | 4.6-15.6% | <5% |
Comprehensive validation of the analytical method is essential to ensure reliable results. The method should demonstrate linearity over the expected concentration range with correlation coefficients (R²) greater than 0.995 [5] [6]. Accuracy is evaluated through recovery experiments at multiple concentration levels, with acceptable recovery typically ranging from 85% to 115% [5]. Precision is assessed as both repeatability (within-day) and intermediate precision (between-days), with relative standard deviations generally less than 10% for within-laboratory variations [9]. The specificity of the method should be confirmed by analyzing blank samples to demonstrate the absence of interference at the retention times of the target analytes [5].
For ongoing method verification, include quality control samples with each batch of analyses. These should include:
The GC-MS method described in this application note provides a robust, sensitive, and accurate approach for the determination of methyl paraben and its analogs in various matrices using this compound as an internal standard. The use of stable isotope dilution methodology significantly improves the reliability of the quantitative results by compensating for sample preparation variations and matrix effects. The method has been successfully applied to consumer products, food items, and biological tissues, generating valuable data for safety assessment and regulatory compliance. With appropriate method validation and quality control procedures, this protocol serves as a reliable tool for researchers and analysts monitoring paraben levels in various sample types.
The following diagram illustrates the complete workflow for paraben analysis in various matrices using this compound as internal standard:
The following diagram details the GC-MS analysis and detection process:
This compound (Methyl 4-hydroxybenzoate-13C6) represents a carbon-13 labeled isotopologue of methyl paraben that serves as a critical internal standard in modern bioanalytical chemistry. This stable isotope-labeled compound features six carbon-13 atoms incorporated into its molecular structure, creating a distinct mass difference that enables precise quantification while maintaining nearly identical chemical properties to its native counterpart. The use of this compound as an internal standard has become increasingly essential in pharmacokinetic studies for tracking paraben exposure and metabolism, as these compounds are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and processed foods.
The physicochemical equivalence between this compound and native parabens ensures nearly identical extraction recovery, chromatographic behavior, and ionization efficiency during mass spectrometric analysis. However, the mass differential (molecular weight: 158.10 g/mol for this compound versus 152.15 g/mol for native methyl paraben) allows for distinct detection and quantification using mass spectrometry. This combination of properties makes this compound particularly valuable for correcting analytical variations that occur during sample preparation, injection, and ionization processes, thereby improving the accuracy, precision, and reliability of paraben quantification in complex biological matrices.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1581694-95-2 |
| Molecular Formula | C₂¹³C₆H₈O₃ |
| Molecular Weight | 158.10 g/mol |
| Appearance | White to off-white solid |
| Synonyms | Methyl 4-hydroxybenzoate-13C6 |
| Stability | Stable, non-volatile compound |
| Storage | -20°C (3 years as powder) |
| Solubility | 100 mg/mL in DMSO (632.51 mM) |
This compound is a highly characterized compound with well-defined physical and chemical properties that make it ideal for analytical applications. The compound features a carbon-13 enriched benzene ring, which creates the mass differential necessary for distinction from native methyl paraben during mass spectrometric analysis. As a stable isotope-labeled analog, this compound demonstrates identical chromatographic behavior to native methyl paraben while providing a distinct mass signature that enables precise quantification through isotope dilution mass spectrometry.
The compound is supplied as a solid powder that exhibits good stability when stored properly at -20°C, maintaining its analytical integrity for up to three years in powder form and for six months when stored in solution at -80°C. Its excellent solubility in DMSO and other organic solvents facilitates preparation of stock solutions that can be conveniently diluted to prepare working standards for analytical applications. This compound serves as the stable isotope-labeled analog of methyl paraben, which is a naturally occurring compound isolated from the barks of Tsuga dumosa and is widely utilized as an antimicrobial preservative in various products due to its ability to increase histamine release and affect cell-mediated immunity [1].
The MEPS technique represents a modern approach to sample preparation that significantly improves upon traditional methods by reducing solvent consumption and sample volume requirements while enabling high-throughput processing. The following protocol has been optimized for the extraction of parabens from urine samples using this compound as internal standard:
Step 1: Sample Pretreatment: Thaw frozen urine samples and vortex thoroughly. Aliquot 200 μL of urine into a clean microcentrifuge tube. Add 20 μL of this compound working internal standard solution (1 μg/mL in methanol) to each sample. Adjust sample pH to 4.0 using 50 μL of 0.1 M acetate buffer.
Step 2: MEPS Conditioning: Condition the MEPS C18 cartridge (BIN: 1-2 mg sorbent) with 100 μL of methanol followed by 100 μL of deionized water using 10-12 draw-eject cycles for each solvent.
Step 3: Sample Loading: Load the pretreated urine sample (approximately 270 μL total volume) through the MEPS cartridge using 10-12 draw-eject cycles at a slow, consistent speed (approximately 10 μL/second) to ensure optimal analyte binding.
Step 4: Cartridge Washing: Remove interfering compounds by washing with 100 μL of methanol:aqueous acetic acid 0.1% (10:90, v/v) using 5 draw-eject cycles. This critical step eliminates weakly retained matrix components while preserving target parabens and the this compound internal standard.
Step 5: Analyte Elution: Elute target analytes using 50 μL of pure methanol with 5 draw-eject cycles, collecting the eluate in a clean autosampler vial. The eluate can be directly injected into the UPLC-MS/MS system without additional concentration steps.
The efficiency of MEPS allows each packed syringe cartridge to be reused approximately 100 times with urine samples without significant performance degradation, making it both cost-effective and environmentally friendly compared to conventional solid-phase extraction methods [2]. The minimal solvent consumption (less than 250 μL per sample) and small sample volume requirements represent significant advantages over traditional techniques.
Table 2: UPLC-MS/MS Instrument Parameters for Paraben Quantification
| Parameter | Specification |
|---|---|
| Chromatography System | UPLC with Binary Solvent Manager |
| Column | Kinetex C18 (100 mm × 2.1 mm, 1.7 μm) |
| Column Temperature | 40°C |
| Mobile Phase | Acetonitrile/Water (40:60, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Mass Spectrometer | Tandem Quadrupole with ESI Source |
| Ionization Mode | Electrospray Ionization (Negative) |
| Capillary Voltage | 2.8 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
The chromatographic separation is performed using a Kinetex C18 column maintained at 40°C with an isocratic mobile phase consisting of acetonitrile and water (40:60, v/v) at a flow rate of 0.3 mL/min. The isocratic elution provides excellent reproducibility and stable baseline conditions, which are crucial for precise quantification. The total run time is typically 5-7 minutes, allowing for high-throughput analysis while achieving complete separation of target parabens from potential matrix interferences.
The mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. Specific MRM transitions are monitored for each paraben and the this compound internal standard:
The distinct mass transition for this compound (157.0 → 93.0) provides unambiguous identification without interference from native parabens or matrix components, enabling accurate isotope dilution quantification [2]. The use of negative ionization mode enhances sensitivity for parabens, which efficiently form deprotonated molecules [M-H]⁻ under electrospray conditions.
The quantification of parabens in biological samples employs the isotope dilution method, which utilizes the response ratio between native parabens and the this compound internal standard to calculate concentrations. This approach corrects for variations in sample preparation, injection volume, and ionization efficiency, significantly improving data quality and reliability. The calibration curve is constructed by plotting the peak area ratio (native paraben to this compound) against concentration using weighted linear regression (1/x² weighting). The linear dynamic range typically spans from 0.1 to 100 ng/mL, covering the expected physiological concentrations found in human samples.
The calculation of paraben concentrations in unknown samples follows the formula:
[C_{unknown} = \frac{R_{unknown} - b}{m} \times DF]
Where (C_{unknown}) is the calculated concentration, (R_{unknown}) is the measured peak area ratio, (b) is the y-intercept, (m) is the slope of the calibration curve, and (DF) is the dilution factor. The integration of chromatographic peaks should be performed using automated algorithms with manual verification to ensure accuracy, particularly for low-concentration samples near the limit of quantification.
Table 3: Essential Pharmacokinetic Parameters for Paraben Analysis
| Parameter | Abbreviation | Calculation Method |
|---|---|---|
| Maximum Concentration | Cₘₐₓ | Observed maximum value |
| Time to Maximum Concentration | Tₘₐₓ | Time at Cₘₐₓ |
| Area Under Curve | AUC | Linear trapezoidal rule |
| Elimination Half-life | t₁/₂ | 0.693/Elimination rate constant |
| Clearance | CL | Dose/AUC |
| Volume of Distribution | Vd | CL/Elimination rate constant |
The pharmacokinetic analysis begins with noncompartmental analysis (NCA) to derive fundamental parameters that describe the absorption, distribution, metabolism, and excretion of parabens. The area under the concentration-time curve (AUC) is calculated using the linear trapezoidal method, which provides a robust estimate of total exposure. For comprehensive pharmacokinetic characterization, sampling should continue for at least five elimination half-lives to adequately define the terminal elimination phase.
Statistical considerations for pharmacokinetic studies should include appropriate sample size calculations based on expected effect sizes, variability estimates from preliminary data, desired power (typically 80%), and significance level (usually 5%). As noted in pharmacokinetic guidance, "A total of 5 subjects are required for this self-controlled study, to detect a ≥40% difference in midazolam AUC₀–₂₄ₕ with 80% power and a two-sided significance level of 5%" [3]. Additionally, a 20% dropout rate should be factored into recruitment targets to ensure adequate statistical power despite potential participant attrition.
Comprehensive method validation is essential to demonstrate the reliability, specificity, sensitivity, and robustness of the analytical method for quantifying parabens using this compound as internal standard. The validation should be conducted according to regulatory guidelines and include the following parameters:
Accuracy and Precision: Assess using quality control samples at low, medium, and high concentrations (e.g., 0.5, 10, and 80 ng/mL) analyzed in replicates (n=5) across three separate batches. Accuracy should be within 85-115% of nominal values, with precision (expressed as coefficient of variation) not exceeding 15%.
Linearity and Range: Evaluate using calibration standards spanning the expected concentration range (0.1-100 ng/mL). The correlation coefficient (r) should exceed 0.995, with back-calculated concentrations within 15% of nominal values (20% at the lower limit of quantification).
Specificity: Demonstrate absence of interference from blank matrix components at the retention times of target parabens and the this compound internal standard by analyzing samples from at least six different sources.
Recovery and Matrix Effects: Determine by comparing analyte responses in post-extraction spiked samples to pure solution standards at equivalent concentrations. The internal standard correction provided by this compound effectively compensates for variable matrix effects and recovery efficiencies.
The integration of quality control measures during routine analysis is critical for maintaining data integrity. Each analytical batch should include calibration standards, blank samples (to confirm absence of carryover), and quality control samples at low, medium, and high concentrations. The acceptance criteria typically require at least 67% of QC samples (and 50% at each concentration level) to be within 15% of nominal values. The retention time stability for this compound and native parabens should not vary by more than 2% across the analytical batch.
The analytical method utilizing this compound as internal standard has demonstrated excellent performance characteristics, with within- and between-batch precision below 10% and accuracy ranging from 94% to 106% across the validation range [2]. The method's robustness has been verified through testing of different sample lots, analysts, and instrumentation, confirming reliable performance under normal laboratory variations.
The implementation of this compound as an internal standard extends across various applications in pharmacokinetics, exposure assessment, and environmental bioaccumulation studies. The method has been successfully employed to investigate paraben exposure in diverse populations and environmental contexts:
Human Biomonitoring: The MEPS/UPLC-MS/MS method with this compound internal standard has been applied to determine parabens in urine samples from postpartum women, revealing detectable concentrations of methyl paraben in all samples with median levels of 39.6 ng/g [4]. These findings highlight the widespread exposure to parabens in human populations through consumer product use.
Environmental Monitoring: this compound-facilitated analysis has been adapted for assessing paraben exposure in wildlife species, particularly terrestrial mammals. Analysis of bat guano samples demonstrated methyl paraben detection in all samples, confirming the environmental penetration of these compounds and their bioavailability to wildlife species [4].
Pharmacokinetic Interaction Studies: The precision offered by stable isotope internal standards like this compound enables investigation of drug-paraben interactions and metabolic perturbations. As noted in pharmacokinetic guidelines, such approaches are valuable for "understanding variability in drug response caused by drug-drug interactions (DDIs), pharmacogenetics, impaired kidney and liver function, etc." [3].
The versatility of the method allows adaptation to various biological matrices including urine, plasma, breast milk, and tissue homogenates with appropriate modification of sample preparation protocols. The exceptional sensitivity (limit of quantification of 0.1 ng/mL) enables detection of parabens at trace concentrations typical of environmental exposure levels, providing valuable data for risk assessment and regulatory decision-making.
Figure 1: Comprehensive analytical workflow for paraben quantification using this compound as internal standard, covering sample preparation through MEPS, UPLC-MS/MS analysis, and data processing for pharmacokinetic applications.
Figure 2: Data processing workflow showing the sequence from raw data acquisition through quality control assessment to pharmacokinetic parameter calculation, with built-in quality control feedback mechanisms.
Reduced MEPS Recovery: If recovery of this compound decreases significantly, check the MEPS cartridge for potential clogging or sorbent degradation. Replace the cartridge if more than 30% reduction in internal standard response is observed. Ensure consistent draw-eject speed during sample loading to maximize analyte binding.
Chromatographic Peak Tailing: Excessive peak tailing for this compound or native parabens indicates column degradation or mobile phase issues. Regenerate the UPLC column with successive washes of water, methanol, and acetonitrile. Prepare fresh mobile phase daily to prevent pH shifts or microbial growth.
Ion Suppression Effects: Sudden changes in this compound response despite consistent concentration may indicate matrix effects. Use post-column infusion to identify regions of ion suppression and adjust chromatographic conditions to shift analyte retention away from problematic regions.
Calibration Curve Nonlinearity: For correlation coefficients below 0.995, verify this compound concentration consistency across calibration levels. Prepare fresh stock solutions and ensure proper mixing of standards. Consider implementing quadratic fitting with 1/x weighting for extended concentration ranges.
The robustness of the this compound-based method allows adaptation to various biological matrices beyond urine, including plasma, breast milk, and tissue homogenates. For fatty matrices like breast milk or tissue, incorporate an additional lipid removal step using hexane or similar non-polar solvent prior to MEPS extraction. For plasma samples, protein precipitation with acetonitrile (1:2 ratio) before MEPS extraction improves cartridge lifetime and recovery.
When adapting this method to novel parabens or metabolites, ensure the this compound internal standard remains appropriate for compensation of extraction and ionization variability. For compounds with significantly different chemical properties, consider synthesizing or sourcing corresponding stable isotope-labeled analogs. However, this compound has demonstrated excellent utility as a universal internal standard for short-chain paraben analogs due to similar chemical behavior.
The application of This compound as an internal standard represents a robust approach for the precise and accurate quantification of parabens in biological matrices for pharmacokinetic and exposure assessment studies. The detailed protocols provided in this document, encompassing MEPS sample preparation, UPLC-MS/MS analysis, and comprehensive data processing, provide researchers with a validated methodological framework that can be implemented in routine analytical laboratories. The exceptional performance characteristics of this method, including high sensitivity, minimal matrix effects, and excellent reproducibility, make it particularly valuable for studies requiring reliable quantification of paraben exposure at environmentally relevant concentrations.
The versatility of the methodology allows adaptation to diverse research applications, from human biomonitoring and pharmacokinetic studies to environmental exposure assessment in wildlife species. As regulatory scrutiny of parabens intensifies due to concerns about potential endocrine-disrupting effects, the availability of robust analytical methods such as the one described here becomes increasingly important for generating reliable data to inform risk assessment and public health decisions. The incorporation of stable isotope dilution principles using this compound sets a high standard for analytical rigor in paraben research, ensuring that resulting data withstands scientific and regulatory scrutiny.
Methyl Paraben-¹³C₆ (Methyl 4-hydroxybenzoate-¹³C₆) is a carbon-13 labeled stable isotope of the commonly used preservative methyl paraben. This compound serves as an essential internal standard in quantitative analytical methods for determining paraben concentrations in various matrices. As a stable isotope-labeled compound, Methyl Paraben-¹³C₆ possesses nearly identical chemical properties to its native counterpart but can be distinguished mass spectrometrically due to its 6 amu mass difference, making it ideal for accurate quantification in complex biological and environmental samples [1].
The use of Methyl Paraben-¹³C₆ as an internal standard addresses a critical need in analytical chemistry for reliable quantification of parabens, which are widely employed as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. While parabens are generally regarded as safe, recent studies have raised concerns about their potential endocrine-disrupting effects, necessitating precise monitoring of human exposure levels [2] [3]. Methyl Paraben-¹³C₆ enables researchers to account for matrix effects, extraction efficiency variations, and instrumental fluctuations during analysis, thereby improving the accuracy and reliability of paraben quantification in exposure assessment studies.
Methyl Paraben-¹³C₆ has the molecular formula C₂¹³C₆H₈O₃ and a molecular weight of 158.10 g/mol, compared to 152.15 g/mol for the unlabeled compound. The carbon-13 enrichment occurs specifically in the benzene ring structure, providing the mass difference necessary for distinction via mass spectrometry while maintaining identical chemical behavior. The compound typically appears as a white to off-white solid and is sufficiently soluble in DMSO (100 mg/mL, 632.51 mM) for stock solution preparation [1].
The stable isotope labeling in Methyl Paraben-¹³C₆ does not alter its chemical structure or reactivity but provides a distinct mass signature that allows it to be differentiated from native parabens during mass spectrometric analysis. This property is particularly valuable when employing tandem mass spectrometry (MS/MS) techniques, where the compound yields characteristic fragment ions that are shifted by predictable mass increments compared to their unlabeled counterparts. The physicochemical stability of Methyl Paraben-¹³C₆ under various storage conditions makes it suitable for long-term analytical studies, though appropriate storage at -20°C is recommended to maintain integrity over extended periods [1] [4].
The implementation of Methyl Paraben-¹³C₆ as an internal standard offers several significant advantages in analytical method development:
Compensation for Matrix Effects: In complex biological matrices such as urine, plasma, or tissue homogenates, co-extracted compounds can suppress or enhance ionization efficiency in LC-MS systems. Methyl Paraben-¹³C₆ experiences nearly identical matrix effects as the target analytes, enabling accurate correction [2] [5].
Correction for Extraction Efficiency Variations: Sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction, often yield variable recovery rates. By adding Methyl Paraben-¹³C₆ at the beginning of the extraction process, analysts can precisely determine analyte recovery and apply appropriate correction factors [2].
Instrument Performance Monitoring: Fluctuations in instrument response due to source contamination, detector degradation, or mobile phase variations are simultaneously tracked when using stable isotope internal standards, improving method robustness [4].
Reduced Method Validation Requirements: The use of a structurally identical internal standard minimizes the need for extensive validation of extraction efficiency across different lots and matrices, streamlining method development [5].
Methyl Paraben-¹³C₆ has been extensively employed as an internal standard in the analysis of parabens across various biological matrices. The following table summarizes key methodological applications documented in recent scientific literature:
Table 1: Analytical Applications of Methyl Paraben-¹³C₆ as Internal Standard
| Matrix | Analytical Technique | Sample Preparation | Target Analytes | Reference |
|---|---|---|---|---|
| Urine | MEPS/UPLC-MS/MS | Microextraction by Packed Sorbent | MeP, EtP, PrP, BuP, BzP | [2] |
| Placenta | GC-MS/MS | Enzymatic Digestion + DLLME | MPB, EPB, PPB, BPB | [5] |
| Urine | SPE-GC/MS/MS | Solid-Phase Extraction | Multiple phenolic biomarkers | [4] |
| General | LC/GC-MS | Various extraction methods | Paraben mixtures | [6] |
In urine analysis, Methyl Paraben-¹³C₆ has proven invaluable for biomonitoring studies aimed at assessing human exposure to parabens. A method described by Jardim et al. utilized Methyl Paraben-¹³C₆ as an internal standard in conjunction with microextraction by packed sorbent (MEPS) followed by UPLC-MS/MS analysis. This approach allowed for the determination of trace-level parabens using only 200 μL of urine, with the MEPS sorbent being reused over 100 times without performance degradation [2]. This demonstrates the cost-effectiveness and efficiency achievable with proper internal standard implementation.
For more complex matrices such as placental tissue, researchers have employed Methyl Paraben-¹³C₆ in methods involving enzymatic liquefaction followed by dispersive liquid-liquid microextraction (DLLME) and GC-MS/MS analysis. This innovative approach adapted the semi-solid placental tissue to the extraction technique rather than selecting the technique based on the sample, overcoming significant matrix challenges. The method enabled the monitoring of paraben transference from mother to fetus, providing crucial insights into developmental exposure to these compounds [5].
The trend in human biomonitoring has shifted toward multi-analyte methods that can simultaneously quantify numerous biomarkers of exposure in a single analytical run. Methyl Paraben-¹³C₆ is frequently included in multi-component internal standard mixes, such as the Paraben Internal Standard Mix Solution available commercially, which contains ¹³C₆-labeled analogs of methyl, ethyl, propyl, and butyl parabens [6]. These comprehensive mixes facilitate the accurate quantification of multiple paraben species while maintaining methodological efficiency.
Recent initiatives like the European Human Biomonitoring Platform (HBM4EU) have prioritized the standardized measurement of exposure biomarkers, including parabens, across European populations. In this context, Methyl Paraben-¹³C₆ plays a crucial role in ensuring data comparability across different laboratories and studies. The implementation of standardized protocols using stable isotope internal standards allows for the generation of reliable exposure data that can inform regulatory decisions and public health policies [5] [4].
This protocol adapts the method described by Jardim et al. for monitoring paraben exposure in postpartum women [2].
Table 2: Reagents and Consumables for Urine Analysis
| Item | Specifications | Purpose |
|---|---|---|
| Methyl Paraben-¹³C₆ | Certified standard solution | Internal Standard |
| Native Paraben Standards | MeP, EtP, PrP, BuP, BzP | Calibration & QC |
| MEPS Sorbent | C18 phase | Extraction medium |
| UPLC Columns | C18, 1.7 μm particles | Chromatographic separation |
| Mobile Phase | Methanol/water or acetonitrile/water with modifiers | LC elution |
Sample Preparation Procedure:
Critical Method Parameters:
This protocol is adapted from Fernández et al. for determining paraben concentrations in placental tissue, a challenging matrix due to its complexity and semi-solid nature [5].
Sample Preparation Procedure:
Instrumental Analysis:
Comprehensive validation of analytical methods using Methyl Paraben-¹³C₆ as an internal standard typically assesses several key performance parameters to ensure reliability and reproducibility. The following table summarizes typical validation data for paraben determination in biological matrices:
Table 3: Typical Analytical Performance Characteristics with Methyl Paraben-¹³C₆
| Performance Parameter | Urine (MEPS/UPLC-MS/MS) | Placenta (DLLME/GC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.1-100 ng/mL | 0.5-50 ng/g | R² > 0.990 |
| Limit of Detection | 0.05 ng/mL | 0.1 ng/g | S/N ≥ 3 |
| Limit of Quantification | 0.1 ng/mL | 0.3 ng/g | S/N ≥ 10, accuracy 80-120% |
| Intra-day Precision (%RSD) | < 8% | < 12% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% | < 20% |
| Accuracy | 92-107% | 85-110% | 85-115% |
| Extraction Recovery | 88-95% | 78-92% | > 70% |
| Matrix Effect | 92-105% | 85-108% | 85-115% |
The validation data demonstrate that methods incorporating Methyl Paraben-¹³C₆ as an internal standard consistently meet accepted bioanalytical method validation criteria across different matrices and instrumentation platforms. The precision and accuracy values fall within acceptable ranges, confirming the reliability of quantification. Notably, the extraction recovery percentages indicate efficient sample preparation with minimal analyte loss, while the matrix effect values close to 100% demonstrate effective compensation for ionization suppression or enhancement [2] [5] [4].
The stability of Methyl Paraben-¹³C₆ under various storage and processing conditions has been evaluated to ensure analytical integrity throughout the sample lifecycle. Stability testing conducted in urine matrices has demonstrated that phenolic biomarkers, including Methyl Paraben-¹³C₆, remain stable under several conditions:
These stability characteristics ensure that Methyl Paraben-¹³C₆ maintains its integrity throughout the analytical process, providing consistent internal standard response regardless of sample handling variations. This robustness is particularly valuable in large-scale biomonitoring studies where samples may be processed in multiple batches over extended timeframes.
Proper handling and storage of Methyl Paraben-¹³C₆ are essential for maintaining its integrity and ensuring accurate quantification:
Storage Conditions: Store the solid compound at -20°C as a long-term storage condition. Stock solutions in DMSO or methanol should be aliquoted and stored at -80°C for up to 6 months or at -20°C for 1 month to prevent evaporation and degradation [1].
Solution Preparation: When preparing working standard solutions, use high-purity solvents (HPLC or LC-MS grade) to minimize contamination. Acetone is commonly used as a solvent for paraben standard mixes, with commercial solutions available at 10 μg/mL concentration [6].
Avoiding Contamination: Use glassware rather than plasticware when handling paraben solutions, as parabens can adsorb to certain plastics. Amber glass vials are recommended to protect from light-induced degradation.
Quality Assessment: Regularly verify the concentration and purity of stock solutions against certified reference materials. Monitor for potential isotope exchange or degradation by comparing the isotope ratio in mass spectrometric analysis.
Even with proper internal standard implementation, analysts may encounter challenges that affect data quality:
Poor Internal Standard Response: Low signal for Methyl Paraben-¹³C₆ can result from degradation, improper solution preparation, or instrument issues. Verify stock solution integrity and instrument calibration using quality control samples.
Matrix Effects: If significant matrix suppression or enhancement is observed despite internal standard correction, additional cleanup steps may be necessary. Optimize sample dilution factors or incorporate additional clean-up procedures such as pass-through solid-phase extraction.
Chromatographic Issues: Peak tailing or poor resolution for Methyl Paraben-¹³C₆ and native parabens may require mobile phase optimization. Adjust pH or organic modifier concentration to improve peak shape.
Carryover: Implement rigorous needle and injection port washing procedures between samples to prevent carryover, particularly when analyzing samples with high concentration disparities.
The following diagram illustrates the general workflow for analyzing parabens in biological samples using Methyl Paraben-¹³C₆ as an internal standard:
Diagram 1: Analytical Workflow Using Methyl Paraben-¹³C₆ Internal Standard. This workflow illustrates the key steps in quantifying parabens in biological matrices, with Methyl Paraben-¹³C₆ added at the initial stage to correct for variability throughout the analytical process.
Methyl Paraben-¹³C₆ serves as an indispensable tool in modern analytical chemistry for the accurate quantification of paraben compounds in complex matrices. Its implementation as an internal standard significantly enhances the reliability and precision of exposure assessment studies, enabling researchers to generate robust data on human exposure to these widely used preservatives. The protocols and applications detailed in these application notes provide a solid foundation for method development while ensuring compliance with rigorous quality standards.
As analytical techniques continue to evolve toward multi-analyte methods and high-throughput platforms, the role of stable isotope-labeled internal standards like Methyl Paraben-¹³C₆ becomes increasingly critical. Their use facilitates the generation of comparable data across different laboratories and studies, ultimately supporting evidence-based decision-making in public health and regulatory contexts. By adhering to the protocols and considerations outlined in this document, researchers can confidently employ Methyl Paraben-¹³C₆ to advance our understanding of human exposure to parabens and their potential health implications.
This compound is the stable, carbon-13 labeled version of Methyl Paraben (Methyl 4-hydroxybenzoate). It serves as a critical internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart.
The table below summarizes the key identifiers and properties of this compound.
| Property | Value / Description |
|---|---|
| CAS No. | 1581694-95-2 [1] |
| Synonyms | Methyl 4-hydroxybenzoate-13C6 [1] |
| Molecular Formula | C₂¹³C₆H₈O₃ [1] |
| Molecular Weight | 158.10 g/mol [1] |
| Physical Form | Solid (White to off-white) [1] |
| Application | Internal standard for NMR, GC-MS, or LC-MS quantification [1] |
While explicit protocols were not found, the established use of this standard implies a standard workflow for analysis. The diagram below outlines the general process for using this compound in cosmetic analysis.
Methyl Paraben-13C6 is a stable isotope-labeled compound used as an internal standard and tracer in the quantitative analysis of parabens [1] [2]. Its use corrects for analyte loss during sample preparation and matrix effects during instrumental analysis. Parabens are emerging environmental contaminants, and monitoring them requires highly accurate and precise methods [1].
The following workflow diagram illustrates the complete analytical process from sample collection to quantitative analysis:
Analysis of outdoor environmental samples reveals widespread paraben contamination. The tables below summarize findings from a study in Harbin, China [1].
Table 1: Concentrations of Parabens in Outdoor Air (Gas & Particle Phase)
| Paraben Congener | Detection Frequency (%) | Median Concentration (pg/m³) | Maximum Concentration (pg/m³) |
|---|---|---|---|
| Methyl Paraben (MeP) | 100 | 2180 | 7390 |
| Ethyl Paraben (EtP) | 100 | 664 | 2100 |
| Propyl Paraben (PrP) | 77.8 | 92.7 | 545 |
| Butyl Paraben (BuP) | 72.2 | 32.4 | 178 |
| Isobutyl Paraben (iso-BuP) | 50.0 | 19.8 | 98.2 |
| Benzyl Paraben (BzP) | 66.7 | 45.2 | 135 |
| Σ₈Parabens | - | 3120 | 9740 |
Table 2: Concentrations of Parabens in Outdoor Surface Soil
| Paraben Congener | Detection Frequency (%) | Median Concentration (pg/g) | Maximum Concentration (pg/g) |
|---|---|---|---|
| Methyl Paraben (MeP) | 100 | 1350 | 4590 |
| Ethyl Paraben (EtP) | 100 | 465 | 1470 |
| Propyl Paraben (PrP) | 77.8 | 64.9 | 382 |
| Butyl Paraben (BuP) | 66.7 | 22.7 | 125 |
| Isobutyl Paraben (iso-BuP) | 44.4 | 13.9 | 68.7 |
| Benzyl Paraben (BzP) | 61.1 | 31.6 | 94.5 |
| Σ₈Parabens | - | 2180 | 6810 |
Table 3: Estimated Human Exposure via Outdoor Environments
| Exposure Pathway | Estimated Daily Intake (EDI) for Adults (pg/kg bw/day) |
|---|---|
| Outdoor Air Inhalation | 60.9 |
| Soil Ingestion | 0.5 |
| Total Outdoor Exposure | 61.4 |
Robust Quality Control (QC) and Quality Assurance (QA) procedures are essential for data reliability.
This compound (Methyl 4-hydroxybenzoate-13C6) is a stable isotope-labeled internal standard used for the precise quantification of methylparaben and related compounds in biological and environmental samples. This compound features a 13C-labeled ring structure, which provides nearly identical chemical properties to native methylparaben while being distinguishable by mass spectrometry. As a stable isotope-labeled internal standard, this compound is essential for compensating for matrix effects, extraction efficiency variations, and instrument fluctuations in LC-MS/MS analysis, thereby improving the accuracy and reliability of analytical results [1].
Methylparaben, the native compound, is widely used as an antimicrobial preservative in foods, pharmaceuticals, and cosmetic products due to its effectiveness against molds and yeasts. However, concerns about potential endocrine-disrupting effects have necessitated robust analytical methods for monitoring human exposure. The use of this compound as an internal standard has become critical in studies investigating the potential health impacts of paraben exposure, particularly in vulnerable populations such as pregnant women and infants [2] [3].
Principle: MEPS is a miniaturized solid-phase extraction technique that can be automated and uses significantly smaller sample and solvent volumes compared to conventional SPE [2].
Protocol:
Optimization Notes:
Principle: Meconium's complex, lipid-rich matrix requires specialized extraction techniques to achieve adequate recovery and minimize matrix effects [4].
Protocol:
Principle: MSPD combines sample homogenization and extraction into a single step, making it ideal for solid matrices like placental tissue [5].
Protocol:
Table 1: Optimal LC Conditions for Paraben Analysis
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Column | Kinetex C18 (100 × 2.1 mm, 1.7 µm) [2] | Acquity HSS T3 (100 × 2.1 mm, 1.8 µm) [6] |
| Mobile Phase | Acetonitrile/water (40:60, v/v) [2] | Methanol:acetonitrile (50:50, v/v) with 10 mM ammonium acetate [7] |
| Flow Rate | 0.3 mL/min [2] | 0.3 mL/min [7] |
| Temperature | 40°C [2] | 40°C [7] |
| Injection Volume | 5 µL [2] | 2-10 µL (depending on sensitivity requirements) |
Table 2: MS/MS Parameters for this compound and Native Parabens
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | ESI-negative | 159.1 | 136.1 (quantifier) [4] | 30-40 [7] | 15-25 [7] |
| 93.1 (qualifier) [4] | |||||
| Methyl Paraben | ESI-negative | 151.1 | 136.1 (quantifier) [4] | 30-40 [7] | 15-25 [7] |
| 92.1 (qualifier) [2] | |||||
| Ethyl Paraben | ESI-negative | 165.0 | 137.0 [2] | 30-40 | 15-25 |
| Propyl Paraben | ESI-negative | 179.1 | 136.0 [2] | 30-40 | 15-25 |
Instrument Settings:
Table 3: Typical Validation Parameters for this compound Based Methods
| Validation Parameter | Urine (MEPS) [2] | Meconium [4] | Wastewater [8] |
|---|---|---|---|
| Linear Range | 0.1-50.0 ng/mL | 0.02-1.0 mg/L | 0.5-300 ng/mL |
| Recovery (%) | >85% | 89.9-114.8% | 80-120% |
| Precision (RSD%) | <15% | 6.5-14.5% | <15% |
| LOD | <0.1 ng/mL | 0.05-0.1 ng/g | 1-20 ng/L |
| LOQ | 0.5 ng/mL | 0.1-0.5 ng/g | 1-20 ng/L |
| Matrix Effects | Minimal due to IS correction | 11-25% suppression | 60-130% (SSE) |
Principle: Parabens in biological samples require stability testing under various storage conditions to ensure analytical integrity [9].
Protocol:
Results:
This compound has been instrumental in several significant biomonitoring studies:
A study of 185 pregnant women in New York demonstrated efficient placental transfer of parabens, with methylparaben detected in 97.4% of umbilical cord blood plasma samples at median concentrations of 25.0 μg/L (total) and free MePB at 3.9% of total concentrations [3]. The use of isotope-labeled internal standards was critical for accurate quantification in these complex matrices.
Analysis of urine samples from 30 postpartum women using MEPS/UPLC-MS/MS with this compound as internal standard demonstrated widespread exposure to methylparaben and other parabens, with the method successfully quantifying trace levels despite the complex urine matrix [2].
The following diagram illustrates the complete experimental workflow for sample preparation and analysis using this compound:
| Issue | Potential Causes | Solutions |
|---|---|---|
| Poor Recovery | Incomplete extraction, improper pH, cartridge clogging | Optimize pH (2-8), ensure proper cartridge conditioning, check sample viscosity |
| Matrix Effects | Co-eluting compounds, insufficient clean-up | Improve sample clean-up, use standard addition method, dilute samples |
| Peak Tailing | Secondary interactions, inappropriate mobile phase | Add modifiers (0.1% formic acid), use end-capped columns |
| Low Sensitivity | Source contamination, decreased instrument response | Clean ion source, optimize MS parameters, check column performance |
This compound serves as an essential internal standard for the accurate quantification of methylparaben and related compounds in various matrices. The protocols outlined herein provide robust methodologies for sample preparation, chromatographic separation, and mass spectrometric detection that can be implemented in laboratory settings for human biomonitoring studies, environmental analysis, and pharmacokinetic investigations. The use of this stable isotope-labeled standard significantly improves method accuracy and precision, enabling reliable assessment of paraben exposure in human populations.
Methyl Paraben-¹³C₆ (Methyl 4-hydroxybenzoate-¹³C₆) is a stable isotope-labeled compound serving as crucial internal standard in quantitative analysis of parabens in various matrices. Parabens (alkyl esters of p-hydroxybenzoic acid) are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their low toxicity, inertness, and regulatory acceptance. However, concerns about their potential endocrine-disrupting effects have emerged from toxicological studies, demonstrating weak estrogenic activity and potential reproductive toxicity in animal models. These concerns have driven the development of precise analytical methods for monitoring paraben exposure in human populations and environmental samples.
The ¹³C₆-labeled methyl paraben, with six ¹³C atoms uniformly incorporated into the benzene ring, provides nearly identical chemical properties to its native counterpart while offering distinct mass spectral differentiation. This molecular characteristic makes it exceptionally valuable for accurate quantification using mass spectrometry-based techniques, where it corrects for analyte loss during sample preparation and matrix effects during ionization. Its use has become essential in advanced analytical methods requiring high precision and accuracy at trace concentration levels found in biological and environmental samples.
Table 1: Fundamental Properties of Methyl Paraben-¹³C₆
| Property | Specification |
|---|---|
| Chemical Name | Methyl 4-hydroxybenzoate-(ring-¹³C₆) |
| CAS Number | 1581694-95-2 (labeled); 99-76-3 (unlabeled) |
| Molecular Formula | C₂¹³C₆H₈O₃ |
| Molecular Weight | 158.10 g/mol |
| Isotopic Enrichment | 99% ¹³C |
| Chemical Purity | ≥98% |
| Appearance | White to off-white solid |
| Storage Conditions | Store at 2-8°C away from light and moisture |
Table 2: Analytical Applications and Performance Characteristics
| Application Area | Sample Matrix | Reported LOD | Key Techniques |
|---|---|---|---|
| Human Biomonitoring | Urine | 0.13 ng/mL | MEPS/UPLC-MS/MS |
| Prenatal Exposure Assessment | Meconium | 0.05-0.1 ng/g | SALLE-DLLME/LC-MS/MS |
| Environmental Analysis | Water | Not specified | GC-MS, LC-MS |
| Method Validation | Synthetic mixtures | Not specified | ENTACT reference standard |
This protocol describes a method for determining methyl paraben and other parabens in human urine using microextraction by packed sorbent (MEPS) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method enables simultaneous measurement of multiple parabens—methyl (MeP), ethyl (EtP), propyl (PrP), butyl (BuP), and benzyl (BzP)—at trace levels relevant to human exposure assessment. Methyl Paraben-¹³C₆ serves as the internal standard to correct for variability throughout the analytical process. The method has been validated for use in epidemiological studies and human biomonitoring programs [1].
Urine Pretreatment: Thaw frozen urine samples at room temperature and vortex for 30 seconds. Centrifuge at 10,000 × g for 10 minutes to remove particulate matter. Transfer 200 μL of supernatant to a clean tube.
Internal Standard Addition: Add 10 μL of Methyl Paraben-¹³C₆ working solution (100 ng/mL in methanol) to each urine aliquot.
MEPS Extraction:
Reconstitution: Add 50 μL of water to the eluate, mix gently, and seal for analysis.
Table 3: UPLC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| UPLC Column | Kinetex C18 (100 mm × 2.1 mm, 1.7 μm) |
| Column Temperature | 40°C |
| Mobile Phase | A: 5 mM ammonium acetate (pH 5.0); B: acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-5 min: 10-90% B; 5-6 min: 90% B; 6-7 min: 90-10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Ionization Mode | ESI negative |
| MS Operation | Multiple reaction monitoring (MRM) |
The method has demonstrated excellent performance characteristics with linear calibration curves (r² > 0.99) over concentration ranges relevant to human exposure. The limit of detection for methyl paraben was 0.13 ng/mL, with between-day variability <20% at 1 ng/mL concentration. MEPS cartridges can be reused over 100 times with urine samples without significant performance deterioration [1].
This protocol describes a novel multi-residue method for determining parabens in meconium, the first fecal material of newborns, which provides a valuable matrix for assessing cumulative prenatal exposure to endocrine-disrupting chemicals. The method combines salt-assisted liquid-liquid extraction (SALLE) with dispersive liquid-liquid microextraction (DLLME) for efficient extraction and preconcentration of analytes from this complex matrix. The method enables assessment of cumulative in utero exposure during the last two trimesters of pregnancy [2].
Meconium presents unique analytical challenges due to its sticky, pseudo-solid consistency and complex composition (approximately 80% water, plus lipids, proteins, intestinal epithelial cells, and lanugo). Prior to extraction, enzymatic liquefaction using keratinase is recommended to improve analyte recovery. The method includes a pre-cleaning step using Captiva Enhanced Matrix Removal (EMR) lipid cartridges to reduce matrix effects.
Enzymatic Liquefaction: Weigh 0.5 g of meconium into a centrifuge tube. Add 2 mL of phosphate buffer (pH 7.4) and 20 μL of keratinase solution (10 mg/mL). Incubate at 37°C for 60 minutes with occasional vortexing.
Internal Standard Addition: Add 10 μL of Methyl Paraben-¹³C₆ working solution (100 ng/mL) to the liquefied meconium.
SALLE Extraction:
DLLME Concentration:
Reconstitution: Reconstitute the dried extract in 100 μL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
The validated method shows excellent sensitivity with limits of detection ranging from 0.05 to 0.1 ng/g for various parabens. Recovery rates of 89.9% to 114.8% have been demonstrated for spiked samples, with between-day variability of 6.5% to 14.5%. The method has been successfully applied to assess prenatal exposure to parabens in meconium samples from anonymous donors [2].
Figure 1: Analytical Workflow for Methyl Paraben-¹³C₆ in Forensic and Toxicological Analysis
Comprehensive quality control procedures are essential for generating reliable data. Each analytical batch should include:
Rigorous method validation should establish key performance characteristics:
Methyl Paraben-¹³C₆ has been instrumental in advancing our understanding of human exposure to parabens. Key applications include:
Biomonitoring Studies: Large-scale population studies have detected methyl and propyl parabens in >96% of urine samples from general populations, with median concentrations of 43.9 ng/mL and 9.05 ng/mL, respectively [3]. These findings demonstrate widespread exposure to parabens in the general population.
Prenatal Exposure Assessment: Analysis of meconium provides a novel approach to assess cumulative fetal exposure to parabens and other endocrine-disrupting chemicals during the second and third trimesters of pregnancy [2]. This non-invasive matrix offers a valuable alternative to cord blood or amniotic fluid for prenatal exposure assessment.
Toxicological Research: The use of Methyl Paraben-¹³C₆ as a tracer in the EPA's Non-Targeted Analysis Collaborative Trial (ENTACT) demonstrates its utility in evaluating analytical method performance for complex chemical mixtures [4]. This application supports the development of more robust non-targeted screening methods.
Methyl Paraben-¹³C₆ serves as an essential analytical tool for accurate quantification of paraben exposure in forensic, toxicological, and environmental applications. The protocols detailed in this application note provide robust methodologies for determining parabens at trace concentrations in complex biological matrices. The critical role of this stable isotope-labeled internal standard in achieving reliable quantification cannot be overstated, particularly given the public health concerns regarding potential endocrine-disrupting effects of parabens.
As analytical methodologies continue to advance, the applications of Methyl Paraben-¹³C₆ are expected to expand into new areas, including non-targeted screening and suspect screening analysis for emerging contaminants. Continued refinement of these methods will support more comprehensive assessment of human exposure to parabens and better understanding of their potential health implications.
This compound is a stable isotope-labeled internal standard crucial for ensuring accurate quantification of its native counterpart, methyl paraben, in complex biological samples [1]. Its primary research applications are detailed below.
Table 1: Research Applications of this compound
| Application Area | Specific Role | Key Findings from Literature |
|---|---|---|
| Human Biomonitoring | Internal Standard for LC-MS/MS | Used to quantify methyl paraben (MeP) in urine [2] [3], meconium [4] [5], and serum/plasma [6]. Corrects for matrix effects and losses during sample preparation. |
| Exposure Assessment | Tracer for accurate exposure quantification | Studies confirm personal care products (PCPs) are a major exposure pathway [2]. Methyl paraben is the most frequently detected and highest concentration paraben in human urine and guano [2] [7]. |
| Method Development | Quality Control for multi-analyte methods | Integrated into robust, high-throughput methods for analyzing over 200 environmental toxicants, demonstrating its utility in exposomics [6]. |
| Toxicokinetic Studies | Enables precise tracking of absorption and excretion | Used in studies to understand the relationship between external paraben exposure and internal urinary concentrations, improving exposure assessment reliability [2]. |
This protocol is adapted from methodologies used in human biomonitoring studies [2] [6] [3] for application in veterinary and wildlife research.
Parabens are extracted from the biological matrix using solid-phase extraction (SPE) and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotope-labeled internal standard, this compound, is added prior to extraction to correct for variability and matrix effects.
The sample preparation workflow is designed for high recovery and minimal matrix interference.
Table 2: Suggested MRM Transitions for Parabens and Internal Standards
| Compound | Precursor Ion > Product Ion (Quantifier) | Precursor Ion > Product Ion (Qualifier) |
|---|---|---|
| Methyl Paraben (MeP) | 151 > 92 [3] | 151 > 136 |
| This compound (IS) | 157 > 98 [1] | 157 > 142* |
| Ethyl Paraben (EtP) | 165 > 92 | 165 > 138 |
| Propyl Paraben (PrP) | 179 > 92 | 179 > 136 |
Note: The exact qualifier ion for this compound should be confirmed experimentally. The mass shift of +6 Da from the native compound is used to distinguish the IS [1].
When adapting these methods for veterinary studies, several factors are important:
This solution is an isotopically labeled analog of methylparaben, certified to a concentration of 50 µg/mL in acetone. Its primary use is as an internal standard to ensure accurate quantification of common parabens in complex samples [1] [2].
The primary application of Methyl Paraben-13C6 is for the precise quantification of parabens in various sample matrices. Parabens are widely used as preservatives and are also studied as endocrine-disrupting chemicals (EDCs) [3] [4].
The following diagram outlines a general analytical workflow for quantifying parabens in sample matrices like cosmetics or urine, using this compound as an internal standard:
Analysis is typically performed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as a Triple Quadrupole-Time-of-Flight (QTOF) instrument [4].
The table below summarizes the core information for the this compound solution and its application.
| Parameter | Specification / Description |
|---|---|
| Product Identity | Methyl 4-hydroxybenzoate-ring-13C6 solution [2] |
| Concentration/Solvent | 50 µg/mL in acetone [2] |
| Primary Role | Internal Standard for quantification [1] |
| Key Feature | Mass shift: M+5 [2] |
| Suitable Techniques | HPLC, GC [2] |
| Storage | -20°C [2] |
| Common Application | Quantification of parabens in cosmetics, personal care products, and biological matrices for exposure assessment [3] [4] |
The table below summarizes the key storage conditions for Methyl Paraben-13C6 based on manufacturer recommendations and related research:
| Form | Recommended Temperature | Demonstrated Stability | Notes / Conditions |
|---|---|---|---|
| Powder | -20°C | 3 years | Keep container tightly sealed [1] [2]. |
| Powder | 4°C | 2 years | Keep container tightly sealed [1] [2]. |
| Solution (e.g., in DMSO) | -80°C | 6 months | Hygroscopic DMSO impacts solubility; use newly opened solvent [2]. |
| Solution (e.g., in DMSO) | -20°C | 1 month | Hygroscopic DMSO impacts solubility; use newly opened solvent [2]. |
| Urine Samples (for general phenolic biomarkers) | -20°C | 18 months | Evidence from stability study of similar urinary metabolites [3]. |
The recommended storage conditions are designed to maintain chemical integrity, supported by the following experimental evidence:
For research use, this compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), or NMR [2]. The following diagram outlines a general workflow for its use:
Q1: Can I store my this compound stock solution at 4°C for convenience? It is not recommended. The manufacturer's specified stability for solutions is 1 month at -20°C and 6 months at -80°C [2]. Storage at 4°C will significantly reduce the solution's usable lifetime and may lead to degradation.
Q2: Why is it crucial to use newly opened DMSO for preparing stock solutions? DMSO is hygroscopic and readily absorbs moisture from the air. Water content in DMSO can lead to hydrolysis of the compound over time, reducing the stability and effective concentration of your stock solution [2].
Q3: The provided stability data for 18 months is for urine samples. Does this apply to the pure compound? The 18-month data comes from a study on biomarkers in a biological matrix [3]. While it strongly supports the stability of the methylparaben structure under frozen conditions, the pure standard powder, when stored properly as per the manufacturer's guidelines (-20°C), can be expected to have a shelf life of at least 3 years [1] [2].
Q4: What is the main purpose of this compound in research? Its primary application is to serve as an internal standard in mass spectrometry-based quantification. It allows researchers to account for variability and losses during sample preparation and analysis, thereby improving the accuracy and reliability of their data [2].
The core stability information for Methyl Paraben-13C6 is summarized in the table below.
| Item | Specification | Source / Context |
|---|---|---|
| Shelf Life (Unopened) | Limited; expiry date provided on product label [1] | Manufacturer (Sigma-Aldrich) [1] |
| Recommended Storage | 2-8°C (neat standard) [1]; -20°C for prepared solutions (1-month stability) [2] | Manufacturer & Research Supplier [1] [2] |
| Form | Neat (solid material) [1] | Manufacturer (Sigma-Aldrich) [1] |
| Appearance | White to off-white solid [2] | Research Supplier (MedChemExpress) [2] |
This compound is primarily used as an internal standard in analytical methods. Here are detailed protocols based on its cited applications.
This protocol is based on a research study that used 13C6-methylparaben as an internal standard for quantifying preservatives and their metabolites in human urine [3].
This protocol details how to prepare and store a stock solution from the solid compound, based on supplier information [2].
The following diagram illustrates the core workflow for using this compound as an internal standard in bio-monitoring studies:
Here are the common causes and solutions for peak broadening, organized for efficient troubleshooting.
| Category | Specific Issue | Recommended Action |
|---|---|---|
| Chromatographic Column | Column degradation (e.g., from matrix components) [1] | Replace column; use guard column; verify sample cleanliness. |
| Low column efficiency (theoretical plates, N) [2] | Use column with smaller particle size (e.g., sub-2µm) [2]. | |
| Inappropriate column dimensions [3] | Match column ID and length to system volume; modern narrow-bore columns reduce broadening [4]. | |
| Mobile Phase & Chemistry | Incorrect solvent strength [4] | Optimize gradient; start with weaker eluent (e.g., higher water content) to focus peaks at head of column [4]. |
| Unoptimal pH [4] | Adjust mobile phase pH so it is not equal to the pKa of the analyte [4]. | |
| Instrument & Setup | Excessive system dead volume [4] | Check for leaks; use correct, short, narrow-bore tubing, especially between column and detector [4]. |
| Large detector flow cell volume [4] | Ensure detector cell volume is appropriate for column dimensions [4]. | |
| Flow rate too low [4] | Adjust flow rate to column manufacturer's specifications [4]. | |
| Sample Introduction | Injection volume too high [4] | Reduce injection volume, particularly for early-eluting peaks and methods using small-ID columns [4]. |
| Sample solvent stronger than mobile phase | Ensure sample is dissolved in a solvent weaker than or similar to the starting mobile phase. |
For context, here are experimental parameters and performance data for methyl paraben-13C6 from a published Non-Targeted Analysis (NTA) study [5].
Table: Reported LC-HRMS Performance Data for this compound [5]
| Parameter | Value / Condition |
|---|---|
| Ionization Mode | ESI- (Electrospray Ionization Negative) |
| Monoisotopic Mass | 158.0675 Da |
| Average Retention Time | 2.28 min |
| Mass Error Range | 0.80 - 8.40 ppm |
| Precision (%-RSD) | 0 - 14% |
Sample Preparation & Analysis Protocol [5]:
Follow this logical workflow to identify the cause of peak broadening in your experiments.
The following table summarizes key analytical parameters from recent, relevant studies that can serve as benchmarks for your method development.
| Analysis Method | Biological Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Key Sample Preparation Technique |
|---|---|---|---|---|---|---|---|
| SPE-GC-MS/MS [1] | Human Urine | Phenolic biomarkers (incl. parabens) | 0.03 - 0.15 ng/mL | 0.1 - 0.5 ng/mL | 78 - 118 | < 17% | Solid-Phase Extraction (Bond Elut Plexa) |
| QuEChERS-HPLC-QTOF [2] | Human Urine | EDCs (incl. paraben metabolites) | 0.01 - 0.33 ng/mL | 0.03 - 1.08 ng/mL | 67 - 99 | < 20% | QuEChERS (as clean-up step) |
| SALLE-DLLME-LC-MS/MS [3] | Meconium | Parabens (MPB, EPB, PPB, BPB) | 0.05 - 0.1 ng/g | - | 89.9 - 114.8 | 6.5 - 14.5% | Salt-assisted LLE & Dispersive LLE |
| HPLC-UV [4] | Pharmaceutical (Oral Liquid) | Methyl Paraben (unlabeled) | - | - | ≥ 95 | < 0.21% | Simple dilution (in a non-complex matrix) |
Here are the elaborated standard operating procedures (SOPs) for the two most relevant sample preparation methods.
This method is robust for complex biological matrices like urine and achieves low detection limits.
This approach is faster and requires less solvent, making it a greener alternative.
Here are answers to frequently asked questions regarding sensitivity problems.
FAQ 1: My signal is weaker than expected. What are the main culprits?
FAQ 2: My peaks are broad or show poor resolution. How can I improve my chromatography?
FAQ 3: How stable is my analyte during sample processing and storage?
The following chart outlines a systematic logic for diagnosing and resolving sensitivity issues.
Methyl Paraben-13C6 is a stable, heavy isotope-labeled version of methylparaben, where six carbon atoms are replaced with the 13C isotope [1]. Its primary application in analytical chemistry is to serve as an internal standard (IS) for the quantitative analysis of parabens and related phenolic compounds in complex biological and environmental samples [2] [3].
Using an isotope-labeled internal standard like this compound is a best practice. It corrects for analyte loss during sample preparation and accounts for signal suppression or enhancement caused by the sample matrix during mass spectrometry analysis, leading to more accurate and reliable results.
The following diagram illustrates a general experimental workflow for quantifying parabens in biological samples using this compound as an internal standard.
This workflow underpins the specific method validation parameters discussed in the following sections.
When validating an analytical method using this compound, key parameters are checked to ensure the method is reliable. The table below summarizes typical results from published methods for different sample types.
| Validation Parameter | Typical Results / Target Values | Sample Matrix | Analytical Technique |
|---|---|---|---|
| Accuracy (Recovery) | 89.9% - 114.8% [4] | Meconium | LC-MS/MS |
| 78% - 118% [3] | Urine | SPE-GC-MS/MS | |
| Precision (Repeatability) | Inter-day RSD < 17% [3] | Urine | SPE-GC-MS/MS |
| Inter-/intra-day RSD < 30% [5] | Urine, Plasma, Serum | LC-MS/MS | |
| Linearity | R² > 0.985 [3] | Urine | SPE-GC-MS/MS |
| R² > 0.990 [2] | Urine | MEPS/UPLC-MS/MS | |
| Limit of Quantification (LOQ) | 0.03 - 1.08 ng/mL [6] | Urine | HPLC-QTOF |
| 0.1 - 0.5 ng/mL [3] | Urine | SPE-GC-MS/MS | |
| 0.05 - 0.1 ng/g [4] | Meconium | LC-MS/MS | |
| Extraction Efficiency & Matrix Effects | Recovery: 60% - 130% [5] | Urine, Plasma, Serum | LC-MS/MS |
| Matrix Effects (SSE): 60% - 130% [5] | Urine, Plasma, Serum | LC-MS/MS |
Here are some specific solutions to problems you might encounter when using this compound.
| Problem | Possible Cause | Suggested Solution |
|---|
| Low or Inconsistent Recovery of Internal Standard | - Sorbent breakdown during overuse
Matrix Effects (ME) occur when other compounds in your sample co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. This compromises the accuracy, reproducibility, and sensitivity of your quantitative analysis [1] [2].
The Role of Methyl Paraben-¹³C₆ Using a stable isotope-labeled internal standard (SIL-IS) like Methyl Paraben-¹³C₆ is the most effective way to compensate for matrix effects [1] [2]. Because the labeled standard is chemically identical to the analyte but slightly heavier, it co-elutes perfectly and experiences the same ionization suppression or enhancement as the native analyte. Any change in signal affects both equally, allowing for accurate correction.
Before you can correct for matrix effects, you need to assess their presence and impact in your method. The following table summarizes the main evaluation techniques.
| Method Name | Description | Key Outcome | Key Limitations |
|---|---|---|---|
| Post-Extraction Spike [1] [2] | Compare the signal of the analyte in neat solvent vs. the signal when spiked into a processed blank matrix. | Quantitative measurement of ME at a specific concentration. | Requires a blank matrix. |
| Post-Column Infusion [1] [2] | Infuse a constant flow of analyte while injecting a blank matrix extract. A stable signal indicates no ME; dips or rises indicate suppression/enhancement. | Identifies chromatographic regions affected by ME. | Qualitative and time-consuming. |
| Slope Ratio Analysis [1] | Compare the calibration curves (slopes) of the analyte in neat solvent vs. in the matrix. | Semi-quantitative evaluation of ME over a concentration range. | Requires a blank matrix for matrix-matched calibration. |
Your approach can involve minimizing the effect or compensating for it. The best strategy often depends on the required sensitivity and the availability of a blank matrix [1].
The following workflow can guide your decision-making process for managing matrix effects.
When your goal is to reduce the absolute impact of the matrix, consider these operational and sample preparation changes:
When minimization is insufficient, use these calibration approaches to correct for the remaining effect.
| Biological Matrix | Sample Preparation Technique | Key Method Parameters | Reported Recovery (%) | Citation |
|---|---|---|---|---|
| Urine | Microextraction by Packed Sorbent (MEPS) | Sorbent: C18; Sample pH: 5.0; Desorption: 2x100 μL MeOH; 4 draw-eject cycles | >80 | [1] |
| Urine | QuEChERS (as clean-up step) | Sample Volume: 2 mL; Final Dilution: 1000 μL; LC-HRMS/MS analysis | 67 - 99 (for parabens) | [2] |
| Meconium | Captiva EMR-Lipid + SALLE + DLLME | Enzymatic liquefaction; Pre-cleaning with EMR lipid cartridges | 89.9 - 114.8 (for parabens) | [3] [4] |
| Follicular Fluid | Solid-Phase Extraction (SPE) | Cartridge: MAX (10 mg/1 mL); Hydrolysis: β-glucuronidase; Elution: 1 mL 2% formic acid in MeOH | 74 - 97 (for parabens) | [5] |
Here are detailed methodologies for the most relevant techniques from the search results to help you improve your recovery rates.
This method is noted for its high recovery using a small sample volume.
This protocol is designed for a complex lipid-rich matrix and includes a crucial enzymatic hydrolysis step.
Problem: Low Recovery
Problem: High Background or Matrix Effects
The following diagram illustrates the general decision-making workflow for method development and troubleshooting based on the reviewed literature:
What is the typical recovery rate I should target for Methyl Paraben-13C6? While targets depend on your method's validation criteria, recent literature shows achievable recovery rates generally fall between 70% and 115% in various biological matrices when the method is well-optimized [1] [5] [2]. The more complex the matrix (e.g., meconium, follicular fluid), the wider the acceptable range may be.
Why is enzymatic hydrolysis used in some protocols? Many xenobiotics, including parabens, are metabolized in the body by conjugation with glucuronic acid, making them more water-soluble for excretion. Enzymatic hydrolysis with β-glucuronidase/sulfatase deconjugates these metabolites back into their parent compounds [5]. This step is crucial if your analysis aims to measure the total burden (free + conjugated) of the paraben, which is standard in biomonitoring studies.
How does dermal exposure to parabens affect pharmacokinetics and analysis? A human pharmacokinetic study found that dermal application leads to a slower absorption rate and longer apparent half-life compared to oral exposure. Furthermore, a higher proportion of the paraben remains in the biologically active unconjugated form in the bloodstream after dermal exposure [6]. This is a critical consideration for exposure assessment and when selecting a biological matrix for analysis.
The following table summarizes the key handling information for the this compound neat standard [1]:
| Parameter | Specification / Recommendation |
|---|---|
| Chemical Name | This compound (Methyl 4-hydroxybenzoate-13C6) [1] |
| CAS Number | 1581694-95-2 [1] |
| Molecular Formula | C₂¹³C₆H₈O₃ [1] |
| Appearance | White to off-white solid [1] |
| Primary Use | Internal Standard for quantitative analysis (e.g., LC-MS, GC-MS) [1] |
| Storage Conditions | Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1]. |
| Solubility | Soluble in DMSO (100 mg/mL) [1]. |
This workflow diagram outlines the key steps for preparing and storing stock solutions from the neat standard:
Key precautions for this process include:
Q1: What is the primary application of this compound in the lab? Its main role is to serve as an internal standard (IS) in quantitative analyses using techniques like LC-MS/MS or GC-MS [1]. By adding a known amount of this isotopically labeled standard to your samples at the beginning of processing, you can account for losses during sample preparation and variations in instrument response, leading to more accurate and reliable results [2] [3].
Q2: The standard is not dissolving properly in my solvent. What should I do?
Q3: How stable are paraben standards in solution during experiments? While the neat powder is stable for years with proper storage, once in solution, you must adhere to the recommended storage timelines [1]. A study on parabens in urine also highlights that they are stable at room temperature for 24 hours, which can guide your handling of working solutions during an analytical run [3].
Q4: What are the critical precautions for handling the neat powder?
The following detailed methodology is adapted from a research study that investigated paraben levels in an urban population. In this protocol, This compound is used as an isotope-labeled internal standard to ensure accurate measurement of native parabens in human biological samples [1].
This table outlines how this compound compares to other types of standards used in analytical chemistry. Isotope-labeled standards like this compound are generally superior for achieving high accuracy and precision in complex matrices like biological fluids.
| Standard Type | Key Characteristics | Typical Use Case | Advantages | Limitations |
|---|---|---|---|---|
| Isotope-Labeled (e.g., this compound) | Chemically identical but mass-distinct; acts as internal standard [1]. | High-precision quantitation in complex matrices (e.g., biomonitoring) [1]. | Corrects for matrix effects & preparation losses; high accuracy [1]. | Higher cost; requires mass spectrometry for detection. |
| Chemical Analog (e.g., Ethyl Paraben) | Structurally similar but not identical; often used as external standard. | Routine analysis where ultimate precision is not critical. | Readily available; lower cost. | Cannot correct for specific analyte losses or matrix effects. |
| Native Analytic (Unlabeled Methyl Paraben) | The target compound itself. | Preparing calibration curves for external standardization. | Necessary for creating the standard curve. | Not suitable as an internal standard due to indistinguishable signal. |
The following diagram illustrates the core experimental workflow using this compound for the accurate biomonitoring of parabens, summarizing the protocol described above.
Since a direct CoA was not available in the search results, here is how you can proceed:
The table below summarizes the basic information for the compounds you're interested in.
| Property | Methyl Paraben-13C6 | Ethylparaben (Pharmaceutical Standard) |
|---|---|---|
| Core Identity | 13C-labeled isotopologue of Methyl Paraben | Certified Reference Material (unlabeled) |
| CAS No. | 1581694-95-2 | Information missing from sources |
| Molecular Formula | C213C6H8O3 | C9H10O3 |
| Appearance | Solid (White to off-white) [1] | Neat [2] |
| Melting Point | Information missing from sources | 114-117 °C [2] |
| Primary Documented Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] | Quality control of pharmaceutical formulations via HPLC [2] |
Here is a detailed look at the specific roles and methodologies associated with these two types of standards.
Methyl Paraben-13C6 is not a preservative but a specialized research tool. Its stable isotope-labeled structure makes it ideal for precise analytical quantification [1].
The following diagram illustrates this workflow:
This is a certified reference material, representing the highest quality standard for unlabeled Ethylparaben, used to ensure the accuracy of analytical results in regulated environments [2].
The choice between these standards depends entirely on the experimental goal:
This compound is a stable, carbon-13 labeled version of Methyl Paraben primarily used as an internal standard in mass spectrometry-based methods [1]. Its key function is to correct for variability in sample preparation and instrument response, enabling accurate measurement of unlabeled parabens in complex biological samples like urine [2].
Although direct protocols were unavailable, general approaches for isotopic purity assessment can be inferred from analytical literature. The table below summarizes the core principles of two potential methods:
| Method | Core Principle | Key Measured Parameter |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the labeled compound from impurities and unlabeled species, then measures the mass-to-charge (m/z) ratio. | Abundance of the target ion (e.g., [M+H]+ for this compound) versus ions from unlabeled or partially labeled impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the specific magnetic environment of isotopes like 13C in the molecule. | Integration of 13C NMR signals to confirm the position and completeness of 13C labeling. |
Here is a generalized workflow for developing a quantitative method using a labeled internal standard like this compound. This process ensures the accuracy of the final measurements.
Since a direct comparison guide was not available, I propose a framework for a cross-validation study based on standard analytical practices. The core objective would be to validate the accuracy and reliability of using Methyl Paraben-13C6 as an internal standard against other quantification methods.
The diagram below outlines the key workflow and comparison points for such a study:
Here are the methodologies for the key experiments outlined in the workflow:
Protocol 1: Recovery and Matrix Effect Assessment
Protocol 2: Calibration and Linearity
Protocol 3: Limit of Quantification (LOQ)
You can structure the results from the proposed experiments in a clear table for your guide. Here is an example of how the data could be presented:
| Quantification Method | Mean Recovery (%) | Matrix Effect (%) | Linearity (R²) | LOQ (ng/g) | Remarks |
|---|---|---|---|---|---|
| This compound | 95-105 | Minimal suppression (<10%) | 0.999 | 0.5 | Excellent for MS detection, minimal isotopic cross-talk. |
| d4-Propylparaben [1] | 88-95 | Moderate suppression (15-20%) | 0.995 | 1.0 | Good alternative; may experience different matrix effects. |
| Standard Addition | N/A | Corrected by design | 0.998 | 2.0 | Highly accurate but very labor-intensive for many samples. |
Methyl Paraben-13C6 is a stable, heavy isotope-labeled version of Methyl Paraben. Its primary use, as identified in the search results, is to serve as an internal standard in advanced chemical analysis [1] [2].
Stable isotopes like Carbon-13 are incorporated into the molecule, making it chemically identical to the natural compound but distinguishable by mass spectrometry. When added to a sample at a known concentration before analysis, it corrects for losses during sample preparation and matrix effects during instrument analysis, significantly improving the accuracy and reliability of quantitative data [2].
The following table summarizes how this compound has been integrated into experimental methodologies from recent research:
| Study Focus | Analytical Technique | Use of this compound | Key Sample Pretreatment Steps |
|---|---|---|---|
| Analysis of parabens and BPA analogs in human urine [2] | Isotope-Dilution Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (ID-UPLC-MS/MS) | Used as a Stable Isotope-Labeled Internal Standard (SIL-ISTD) for quantification [2]. | Supported Liquid Extraction (SLE); enzymatic deconjugation with β-glucuronidase [2]. |
| Determination of parabens in bat guano [3] | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Listed among internal standards used for the study (PrP-13C6 and BPA-d14 were also used) [3]. | Samples were lyophilized (freeze-dried) and homogenized. Analysis involved dispersive solid-phase extraction [3]. |
| Measuring parabens in U.S. sewage sludge [4] | Liquid Chromatography-Mass Spectrometry | Used as an internal standard (13C6-MePB) for the analysis of sewage sludge [4]. | Sludge samples were extracted using pressurized liquid extraction (PLE) and purified via solid-phase extraction (SPE) [4]. |
The workflow for these types of analyses generally follows a consistent pattern, which can be summarized as follows:
While direct batch comparison data is not available, the search results confirm that this compound is a stable isotope-labeled compound widely used in scientific research, primarily serving as an internal standard for quantitative analysis [1].
The table below summarizes its role as evidenced by recent studies:
| Study Focus / Area of Use | Matrix | Analytical Technique | Role of this compound |
|---|---|---|---|
| Quantitative Exposomics [2] | Urine, Plasma, Serum | LC-MS/MS | Used as an internal standard in a panel of 11 isotope-labeled chemicals. |
| Analysis of EDCs in Urine [3] | Human Urine | HPLC-QTOF | A similar 13C-labeled compound (13C6-4-HB) was used for quantifying paraben metabolites. |
For a critical application like drug development, confirming the consistency and purity of each batch is essential. Here are practical steps you can take based on standard laboratory practice: